3-(Indol-3-YL) lactate
Description
Contextualization within Tryptophan Metabolism Pathways
Tryptophan is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. mdpi.com Once ingested, tryptophan is metabolized through several pathways, leading to the production of a diverse array of bioactive molecules. Intestinal microorganisms play a critical role in the direct transformation of tryptophan into various metabolites, including indole-3-lactate. mdpi.com
The metabolic pathway to ILA involves the conversion of tryptophan to indole-3-pyruvic acid, which is then further metabolized to produce ILA. frontiersin.org This process is particularly prominent in the gut, where the resident microbiota metabolize dietary tryptophan. frontiersin.orgfrontiersin.org Several species of bacteria, including those from the genus Bifidobacterium, are known to produce ILA from tryptophan. ebi.ac.uk Specifically, 51 strains of Bifidobacterium have been identified that accumulate indole-3-lactic acid in their culture broth. ebi.ac.uk The production of ILA is facilitated by enzymes such as aromatic lactate (B86563) dehydrogenase. researchgate.net
Significance as a Central Indole (B1671886) Metabolite in Diverse Organisms
3-(Indol-3-YL)lactate is recognized as a key signaling molecule with diverse biological activities. frontiersin.org It is one of the predominant tryptophan microbial metabolites found in the intestine, alongside indole, indole propionic acid, indole acetic acid, and skatole. frontiersin.org The significance of ILA stems from its ability to interact with various receptors and influence physiological processes.
One of the most notable functions of ILA is its role as a ligand for the aryl hydrocarbon receptor (AhR). researchgate.netnih.govmdpi.com The activation of AhR by ILA and other indole derivatives can modulate intestinal barrier function, regulate the gut mucosal immune system, and influence inflammatory responses. frontiersin.orgmdpi.com For instance, research has shown that ILA can reduce colitis by preventing microbial dysbiosis and promoting intestinal immune homeostasis. frontiersin.org
Furthermore, ILA has demonstrated neuroprotective properties and has been implicated in gut-brain communication. mdpi.comnih.gov Studies have shown that ILA can enhance nerve growth factor (NGF)-induced neurite outgrowth in a dose-dependent manner, suggesting a potential role in neuronal development and differentiation. researchgate.netmdpi.comnih.gov Recent research has also highlighted the potential of ILA in mitigating the pathology of neurodegenerative diseases like Alzheimer's by reducing amyloid-beta levels through AhR activation in microglia and astrocytes. nih.gov Additionally, ILA is being investigated for its therapeutic potential in multiple sclerosis, where it has been shown to reduce disease severity in animal models and promote the differentiation of oligodendrocyte precursor cells into myelin-producing cells. technologypublisher.com
The table below summarizes some of the key research findings on the biological roles of 3-(Indol-3-YL)lactate.
| Research Area | Organism/Model | Key Findings | Reference |
| Gut Health | Mice | Reduces colitis by preventing microbial dysbiosis and increasing butyrate-producing bacteria. frontiersin.org | frontiersin.org |
| Neurodevelopment | PC12 cells | Enhances NGF-induced neurite outgrowth in a dose-dependent manner through the Ras/ERK pathway and AhR activation. researchgate.netmdpi.comnih.gov | researchgate.netmdpi.comnih.gov |
| Alzheimer's Disease | 5xFAD mice | Reduces soluble amyloid-beta levels and prevents cognitive impairment through AhR-mediated activation of microglia and astrocytes. nih.gov | nih.gov |
| Multiple Sclerosis | Animal model, human and murine cells | Reduces disease severity and promotes differentiation of oligodendrocyte precursor cells into myelin-producing oligodendrocytes. technologypublisher.com | technologypublisher.com |
| Preeclampsia | Human, mouse model | Elevated levels in the third trimester may be a protective mechanism against vascular dysfunction. nih.gov | nih.gov |
Historical Perspectives on the Research of Indole Derivatives in Biological Contexts
The study of indole and its derivatives has a rich history dating back to the 19th century. pcbiochemres.comwisdomlib.org The initial interest in indole chemistry was sparked by research on the dye indigo (B80030). wisdomlib.orgwikipedia.org In 1866, Adolf von Baeyer first synthesized indole from oxindole (B195798) using zinc dust. pcbiochemres.comwikipedia.org The name "indole" itself is a combination of "indigo" and "oleum" (referring to fuming sulfuric acid), as it was first isolated by treating indigo dye with oleum. wikipedia.org
Throughout the late 19th and early 20th centuries, research primarily focused on the chemical properties and synthesis of indole and its derivatives. creative-proteomics.com A significant breakthrough in indole synthesis was the Fischer indole synthesis, developed by Emil Fischer in 1883, which remains a widely used method today. pcbiochemres.comwikipedia.org
The 1930s marked a turning point as the biological significance of indole derivatives came to the forefront. pcbiochemres.comwikipedia.org It was discovered that the indole nucleus is a fundamental component of many important biological molecules, including the amino acid tryptophan and various alkaloids and plant hormones. pcbiochemres.comwikipedia.org This realization spurred a new wave of research into the physiological roles of indole compounds.
In recent decades, with the advancement of analytical techniques and a growing understanding of the gut microbiome's role in health and disease, there has been a resurgence of interest in microbial metabolites, including indole derivatives like 3-(Indol-3-YL)lactate. mdpi.comfrontiersin.org Modern research continues to uncover the multifaceted roles of these compounds in host physiology, from immune regulation to neuro-communication, highlighting their potential for therapeutic applications. samipubco.commdpi.com
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-hydroxy-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGILAAMKEQUXLS-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314125 | |
| Record name | L-Indole-3-lactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indolelactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000671 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
17 mg/mL | |
| Record name | Indolelactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000671 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7417-65-4 | |
| Record name | L-Indole-3-lactic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7417-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-3-lactic acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Indole-3-lactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOLE-3-LACTIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ9KH2U67F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indolelactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000671 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthetic Pathways and Enzymology of 3 Indol 3 Yl Lactate
Tryptophan-Dependent Biosynthetic Routes
The primary and most well-documented pathway for the biosynthesis of 3-(Indol-3-YL)lactate from tryptophan involves the intermediate compound, indole-3-pyruvic acid (IPyA). This pathway is a key metabolic route in various organisms, including bacteria and plants.
The Indole-3-Pyruvic Acid (IPyA) pathway is a central route in the biosynthesis of not only 3-(Indol-3-YL)lactate but also other indole (B1671886) compounds like indole-3-acetic acid (IAA). This pathway begins with the conversion of tryptophan to IPyA, which then undergoes further enzymatic modification.
The initial and rate-limiting step in the IPyA pathway is the transamination of L-tryptophan to form indole-3-pyruvic acid. This reaction is catalyzed by a class of enzymes known as aminotransferases, or transaminases. These enzymes facilitate the transfer of an amino group from tryptophan to an α-keto acid acceptor.
In many organisms, including plants and bacteria, tryptophan aminotransferases (TAA) or similar aromatic amino acid aminotransferases are responsible for this conversion pnas.orgresearchgate.net. For instance, the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) family of enzymes in plants converts tryptophan to indole-3-pyruvate pnas.org. In the bacterium Enterobacter cloacae, L-tryptophan aminotransferase reversibly catalyzes the transamination of L-tryptophan with 2-oxoglutarate as the amino acceptor to yield indole-3-pyruvic acid and L-glutamate nih.gov. The substrate specificity of these aminotransferases can vary, but they generally exhibit a high affinity for tryptophan. The reaction is reversible, but the forward reaction leading to IPyA is a crucial entry point for the biosynthesis of various indole compounds nih.govnih.gov.
Following its formation, indole-3-pyruvic acid can be enzymatically reduced to form 3-(Indol-3-YL)lactate. This reduction reaction involves the conversion of the keto group in IPyA to a hydroxyl group, a reaction catalyzed by reductases or dehydrogenases.
In certain bacteria, this conversion is carried out by enzymes such as indole-3-lactic acid dehydrogenase. For example, in some lactic acid bacteria, the conversion of aromatic amino acids to secondary metabolites like 3-(Indol-3-YL)lactate starts with deamination by an aromatic aminotransferase to produce an alpha-ketoacid (IPyA), which is then converted by dehydrogenases to the corresponding hydroxy acid nih.gov. A key enzyme identified in some bifidobacteria responsible for the production of indole-3-lactic acid is aromatic lactate (B86563) dehydrogenase (Aldh) nih.gov.
While the IPyA pathway is a major route, other biosynthetic branches originating from tryptophan can also lead to the formation of 3-(Indol-3-YL)lactate. These alternative pathways may involve different intermediate compounds. For example, some proposed pathways for tryptophan metabolism suggest the possibility of multiple routes converging towards the formation of key intermediates that can be subsequently converted to 3-(Indol-3-YL)lactate pnas.org.
Indole-3-Pyruvic Acid (IPyA) Pathway Intermediacy in 3-(Indol-3-YL)lactate Formation
Microbial Biosynthesis of 3-(Indol-3-YL)lactate
The production of 3-(Indol-3-YL)lactate is a notable metabolic feature of several commensal bacteria residing in the gut, particularly species belonging to the genera Bifidobacterium and Lactobacillus. These microorganisms play a significant role in metabolizing dietary tryptophan into bioactive compounds.
Numerous studies have demonstrated that various strains of Bifidobacterium and Lactobacillus can produce 3-(Indol-3-YL)lactate from tryptophan researchgate.netnih.govmdpi.commdpi.com. In fact, for many bifidobacterial strains, indole-3-lactic acid is the only tryptophan metabolite detected in their culture supernatants nih.gov.
Research has shown that bifidobacterial species commonly found in the intestines of human infants, such as Bifidobacterium longum subsp. longum, Bifidobacterium longum subsp. infantis, Bifidobacterium breve, and Bifidobacterium bifidum, are particularly efficient producers of 3-(Indol-3-YL)lactate researchgate.netnih.gov. The production levels can vary significantly between different species and even strains within the same species researchgate.netnih.gov. For instance, infant-type Human-Residential Bifidobacteria (HRB) have been observed to produce higher levels of this compound compared to adult-type HRB mdpi.com.
Similarly, certain Lactobacillus species have been identified as producers of 3-(Indol-3-YL)lactate. Studies have shown that some Lactiplantibacillus strains have notable capabilities for producing this metabolite mdpi.com. The production of 3-(Indol-3-YL)lactate by these gut commensals highlights their role in the intricate interplay between diet, the microbiome, and host metabolism.
Table 1: Production of 3-(Indol-3-YL)lactate by Various Bifidobacterium Strains
| Species | Strain | Source | 3-(Indol-3-YL)lactate (µg/mL) |
|---|---|---|---|
| B. longum subsp. longum | JCM 1217 | Intestine of infant | 1.8 ± 0.1 |
| B. longum subsp. infantis | JCM 1222 | Intestine of infant | 2.0 ± 0.1 |
| B. breve | ATCC 15700 | Intestine of infant | 2.0 ± 0.2 |
| B. bifidum | JCM 1255 | Intestine of infant | 2.5 ± 0.1 |
| B. pseudocatenulatum | JCM 1200 | Intestine of adult | 0.2 ± 0.0 |
| B. adolescentis | JCM 1275 | Intestine of adult | 0.1 ± 0.0 |
Data sourced from studies on bifidobacterial metabolite production researchgate.netnih.gov. Values are expressed as mean ± S.D.
Table 2: 3-(Indol-3-YL)lactate Production Capabilities of Lactic Acid Bacteria (LAB) Genera
| Genus | Number of Strains Tested | Number of Positive Strains | Positive Rate (%) | Concentration Range (ng/mL) |
|---|---|---|---|---|
| Lactiplantibacillus | 29 | 16 | 55.17 | 12.22 - 101.86 |
| Enterococcus | 29 | 2 | 6.90 | Not specified |
| Weissella | 17 | 1 | 5.88 | Not specified |
| Pediococcus | 13 | 2 | 15.38 | Not specified |
Data from a study evaluating indole derivative production by various LAB strains mdpi.com.
Biosynthesis by Plant-Associated Microorganisms (e.g., Agrobacterium tumefaciens, Rhizobacteria)
The biosynthesis of 3-(Indol-3-YL)lactate, commonly known as indole-3-lactic acid (ILA), by plant-associated microorganisms is predominantly linked to the indole-3-pyruvic acid (IPyA) pathway. researchgate.netoup.com This pathway is a major route for the production of the phytohormone indole-3-acetic acid (IAA) in many beneficial and pathogenic bacteria. researchgate.netmdpi.com In this pathway, L-tryptophan is first converted to IPyA through the action of an aminotransferase. researchgate.net While the primary fate of IPyA in many bacteria is its conversion to indole-3-acetaldehyde (IAAld) and subsequently to IAA, IPyA can also be reduced to form ILA. oup.comnih.gov This reduction represents a branch point in the pathway, and the accumulation of ILA has been observed in various bacterial species. nih.govresearchgate.net
Agrobacterium tumefaciens, a well-studied plant pathogen, is known to metabolize tryptophan, and ILA has been reported as one of the metabolites in this organism. nih.gov The production of ILA is also a feature of numerous rhizobacteria, which are bacteria that colonize plant roots. For instance, the plant-beneficial bacterium Arthrobacter pascens ZZ21 has been shown to produce ILA via the IPyA pathway. nih.govmdpi.com Metabolomic analysis of this strain confirmed the presence of IPyA and its reduction product, ILA. researchgate.netmdpi.com
Furthermore, various species of Lactic Acid Bacteria (LAB), some of which are associated with plant environments, have demonstrated the ability to produce ILA from tryptophan. mdpi.com Specific capabilities have been noted in Lactiplantibacillus strains, which show significant ILA production rates. mdpi.com Similarly, several species of Bifidobacterium, particularly those isolated from human infants, are proficient producers of ILA, converting L-tryptophan into L-indole-3-lactic acid. nih.govnih.govnih.gov While not all are plant-associated, their metabolic capability highlights a key enzymatic step shared across different bacterial genera.
The following table summarizes various plant-associated or relevant microorganisms and their identified capability to produce 3-(Indol-3-YL)lactate.
| Microorganism | Pathway Intermediate | ILA Production Confirmed | Reference(s) |
| Agrobacterium tumefaciens | Indole-3-pyruvic acid (IPyA) | Yes | nih.gov |
| Arthrobacter pascens ZZ21 | Indole-3-pyruvic acid (IPyA) | Yes | nih.govresearchgate.net |
| Lactiplantibacillus spp. | Tryptophan Metabolite | Yes | mdpi.com |
| Bifidobacterium spp. | Tryptophan Metabolite | Yes | nih.govnih.govnih.gov |
| Enterobacter cloacae | Indole-3-pyruvic acid (IPyA) | Yes (Implied via pathway) | oup.com |
Characterization of Microbial Enzymes Catalyzing 3-(Indol-3-YL)lactate Formation
The formation of 3-(Indol-3-YL)lactate from its precursor, indole-3-pyruvic acid (IPyA), is a reduction reaction catalyzed by a dehydrogenase enzyme. oup.comnih.gov Within the context of microbial auxin biosynthesis, the key enzymes of the IPyA pathway leading to IAA are the tryptophan aminotransferase and indole-3-pyruvate decarboxylase (IPDC). oup.commdpi.com However, for the synthesis of ILA, the crucial enzyme is a reductase that acts on the keto acid IPyA.
The specific enzyme responsible for the conversion of IPyA to ILA is an indole-3-lactic acid dehydrogenase (ILA-DH) or a similar lactate dehydrogenase with broad substrate specificity. While the IPyA pathway is widespread, the direct characterization of the specific reductase for ILA production is less common than for enzymes leading to IAA.
Early studies characterized an indolelactate dehydrogenase from Clostridium sporogenes. nih.gov In many bacteria, the reduction of IPyA to ILA and indole-3-acetaldehyde (IAAld) to indole-3-ethanol (tryptophol) are considered side reactions or storage compound formations. oup.com For example, in Arthrobacter pascens ZZ21, the detection of ILA strongly implies the activity of a reductase acting on IPyA, though the specific enzyme has not been isolated and characterized from this organism. researchgate.net
In various Bifidobacterium strains, the conversion of L-tryptophan to L-indole-3-lactic acid is a confirmed metabolic capability, indicating the presence of a stereospecific dehydrogenase. nih.gov The enzymes involved in this bioconversion are summarized in the table below.
| Enzyme Class | Reaction Catalyzed | Substrate | Product | Microbial Source Example(s) |
| Aromatic Amino Acid Aminotransferase | Transamination | L-Tryptophan | Indole-3-pyruvic acid (IPyA) | Various Rhizobacteria, Agrobacterium |
| Lactate Dehydrogenase / Reductase | Reduction | Indole-3-pyruvic acid (IPyA) | 3-(Indol-3-YL)lactate (ILA) | Clostridium sporogenes, Bifidobacterium spp. |
Plant Biosynthesis of 3-(Indol-3-YL)lactate
Similar to microorganisms, the primary pathway for auxin (IAA) biosynthesis in higher plants is believed to be the tryptophan-dependent indole-3-pyruvic acid (IPyA) pathway. researchgate.netnih.gov This pathway involves the conversion of tryptophan to IPyA, which is then typically converted to IAA. nih.gov The presence of IPyA as a key intermediate in plants provides the necessary substrate for the potential formation of 3-(Indol-3-YL)lactate.
Studies in various plant species support the operation of the IPyA pathway. In maize (Zea mays), the development of seeds involves the synthesis of IAA conjugates, with pathways originating from tryptophan being central. nih.gov The presence of IPyA has been directly measured in seedlings of Arabidopsis thaliana. nih.gov Feeding experiments using labeled tryptophan in shoots of tomato and barley resulted in the production of labeled IAA, with IPyA identified as an intermediate, which suggests the availability of this precursor for other reactions, such as reduction to ILA. researchgate.net While ILA is considered a minor component compared to IAA and its conjugates, its precursor is endogenously available in plant tissues.
The enzymatic machinery for the initial steps of the IPyA pathway is well-documented in plants. The conversion of tryptophan to IPyA is catalyzed by a family of tryptophan aminotransferases called TAA. nih.gov The subsequent and generally rate-limiting step, the conversion of IPyA to IAA, is catalyzed by the YUCCA (YUC) family of flavin monooxygenases. nih.gov
The formation of 3-(Indol-3-YL)lactate would require an alternative enzymatic reaction where IPyA is not processed by YUC enzymes but is instead reduced by a dehydrogenase. Plants possess a wide array of dehydrogenase enzymes, including lactate dehydrogenases (LDH), which could potentially catalyze this reaction.
A relevant enzyme, lactate dehydrogenase (LDH; EC 1.1.1.27), has been characterized in maize (Zea mays). nih.gov LDH activity in maize roots increases significantly—up to 3.5-fold—during periods of hypoxic stress. This increase in activity is correlated with increased protein and transcript levels. nih.gov The induction of LDH under specific physiological conditions like hypoxia suggests that the capacity to reduce keto acids like pyruvate (B1213749) (and potentially IPyA) is a regulated process. The rapid and substantial increase in ldh mRNA levels under hypoxia points to a transcriptional regulatory mechanism controlling the enzyme's availability, which could, in turn, influence the level of reduced products like lactate and potentially 3-(Indol-3-YL)lactate if IPyA is used as a substrate. nih.gov
The key enzymatic steps relevant to 3-(Indol-3-YL)lactate formation in plants are outlined below.
| Enzyme | Abbreviation | Reaction Catalyzed | Substrate(s) | Product | Plant Example(s) |
| Tryptophan Aminotransferase | TAA | Transamination | L-Tryptophan, α-ketoglutarate | Indole-3-pyruvic acid (IPyA) | Arabidopsis, Maize, Pea |
| Lactate Dehydrogenase | LDH | Reduction | Indole-3-pyruvic acid (IPyA), NADH | 3-(Indol-3-YL)lactate (ILA), NAD⁺ | Maize (hypothesized substrate) |
Metabolic Transformations and Fates of 3 Indol 3 Yl Lactate
Catabolic Pathways and Degradation Mechanisms
The breakdown of 3-(Indol-3-YL)lactate is a key step in the broader network of tryptophan metabolism, particularly within the gut microbiota. These pathways are crucial for converting ILA into other biologically active indole (B1671886) derivatives.
The conversion of 3-(Indol-3-YL)lactate to indole-3-pyruvic acid (IPyA) is a reversible enzymatic reaction. This process is essentially the reverse of ILA's formation pathway, where IPyA is reduced to ILA. The catabolic conversion of ILA back to IPyA is a dehydrogenation step, catalyzed by enzymes such as aromatic lactate (B86563) dehydrogenase. IPyA is an unstable alpha-keto acid and a central intermediate in the biosynthesis of the auxin, indole-3-acetic acid (IAA), in many bacteria and fungi plos.orgnih.gov. This instability means that IPyA can be readily converted to other compounds, making its conversion from ILA a critical branch point in indole metabolism plos.org.
Table 1: Enzymatic Conversion of 3-(Indol-3-YL)lactate to Indole-3-Pyruvic Acid
| Substrate | Enzyme | Product | Significance |
| 3-(Indol-3-YL)lactate | Aromatic lactate dehydrogenase (or similar dehydrogenases) | Indole-3-Pyruvic Acid | Regenerates a key intermediate for other metabolic pathways, including IAA synthesis. |
The direct enzymatic dehydration of 3-(Indol-3-YL)lactate to form indole-3-acrylate in biological systems is not a well-documented pathway. While the chemical dehydration of lactate to acrylate (B77674) is a known industrial process, evidence for a specific enzyme (an "indolelactate dehydratase") that performs this function as a standard catabolic step is limited in scientific literature researchgate.net. Some bacterial degradation pathways for indole compounds have been studied, and certain enzymes like IacA have been shown not to oxidize indole-3-acrylic acid, suggesting it is not a typical substrate or intermediate in those specific pathways nih.gov.
3-(Indol-3-YL)lactate is intricately linked with Indole-3-Acetic Acid (IAA) and other indoles through a shared metabolic network originating from tryptophan nih.gov. The interconversion is not direct but occurs through intermediate compounds, primarily Indole-3-Pyruvic Acid (IPyA) plos.orgresearchgate.net.
The established pathway proceeds as follows:
ILA to IPyA : As detailed previously, ILA can be oxidized to IPyA.
IPyA to Indole-3-Acetaldehyde (IAAld) : IPyA is then decarboxylated by an enzyme called indole-3-pyruvate decarboxylase to form indole-3-acetaldehyde nih.govresearchgate.net.
IAAld to IAA : Finally, indole-3-acetaldehyde is oxidized by an aldehyde dehydrogenase to produce indole-3-acetic acid (IAA) nih.gov.
Because IPyA is an unstable compound, it can also spontaneously convert into ILA, making ILA a readily identifiable proxy for the presence of IPyA in cultures plos.orgnih.gov. This metabolic link establishes ILA as a reservoir or side-product of the main pathway leading to IAA synthesis in many microorganisms.
Host Metabolism of 3-(Indol-3-YL)lactate
Once produced by the gut microbiota, 3-(Indol-3-YL)lactate can be absorbed by the host and enter systemic circulation, where it is subjected to further metabolic processing.
3-(Indol-3-YL)lactate produced in the intestine can cross the intestinal barrier and enter the bloodstream nih.gov. Its presence has been confirmed in various human biological fluids, including plasma, serum, and urine, which indicates systemic absorption and distribution hmdb.ca. Studies have shown that microbial tryptophan metabolites like ILA play a significant role in modulating host immunity and maintaining intestinal barrier stability nih.gov. The concentration of ILA in circulation can be influenced by diet, gut microbiota composition, and host factors nih.govnih.gov. Once absorbed, it is distributed throughout the body and can exert biological effects on various tissues before being cleared nih.govresearchgate.net.
The liver is the primary site for the metabolism of xenobiotics and endogenous metabolites, including indole derivatives absorbed from the gut drvince.com. The processing of these compounds is largely carried out by the cytochrome P450 (CYP) family of enzymes nih.govmdpi.com.
Indole, the parent molecule of ILA, is metabolized in the liver by CYP enzymes, particularly CYP2E1, which hydroxylates it to form 3-hydroxyindole (indoxyl) nih.gov. This intermediate is then conjugated (e.g., sulfated) to form indoxyl sulfate (B86663), a compound that is subsequently excreted by the kidneys nih.gov. While the specific CYP enzymes responsible for ILA metabolism are not as clearly defined, it is expected to undergo similar Phase I (oxidation/hydroxylation) and Phase II (conjugation) reactions in the liver before renal clearance.
Impairment of hepatic or renal function can significantly affect the clearance of these metabolites, potentially leading to their accumulation wikipedia.orgdrvince.com. For instance, indoxyl sulfate is a known uremic toxin that accumulates in patients with chronic kidney disease nih.gov. The kidneys are responsible for the final excretion of these processed indole metabolites from the body into the urine hmdb.canih.gov.
Table 2: Key Enzymes in Hepatic Processing of Indole Compounds
| Enzyme Family | Specific Enzyme Example | Function | Location |
| Cytochrome P450 (Phase I) | CYP2E1, CYP3A4 | Oxidation, Hydroxylation | Liver, Intestine |
| Sulfotransferases (Phase II) | SULT1A1 | Sulfation (conjugation) | Liver |
Interplay Between Host and Microbial Metabolism of 3-(Indol-3-YL)lactate
3-(Indol-3-YL)lactate, also known as indole-3-lactic acid (ILA), is a significant signaling molecule in the intricate communication between the host and its gut microbiota. nih.gov This tryptophan metabolite, primarily produced by commensal bacteria, plays a crucial role in maintaining gut homeostasis and influencing host health. nih.govnih.govmdpi.com The interplay is bidirectional: the gut microbiota metabolizes tryptophan to produce ILA, which in turn modulates the composition and function of the gut microbiome and interacts with host systems. nih.gov
The production of ILA is a key metabolic activity of several gut-dwelling bacteria. Species of Bifidobacterium and Lactobacillus are particularly known for their capacity to metabolize tryptophan into ILA. nih.govnih.gov For instance, infant-associated bifidobacteria such as B. longum subsp. longum, B. longum subsp. infantis, B. breve, and B. bifidum are notable producers of ILA. nih.gov The production of ILA can be strain-specific, with some strains exhibiting higher yields than others. nih.gov Lactiplantibacillus plantarum ZJ316 has also been identified as a high-producer of ILA. nih.gov
Once produced, ILA exerts a significant influence on the gut microbial community. In vitro studies simulating the human gut microbiota have demonstrated that intervention with ILA can alter the relative abundance of different bacterial phyla. For example, a medium-dose ILA intervention led to an increase in the average relative abundance of Firmicutes and Bacteroidota, while decreasing the abundance of Proteobacteria. nih.gov At the genus level, ILA has been shown to significantly increase the relative abundance of beneficial bacteria like Bifidobacterium and Faecalibacterium. nih.gov Conversely, it can decrease the levels of genera such as Escherichia and Phascolarctobacterium. nih.gov
This modulation of the gut microbiota by ILA is a key aspect of its role in host-microbe interactions. By promoting the growth of beneficial bacteria and inhibiting potentially pathogenic ones, ILA contributes to a healthy gut environment. nih.gov Furthermore, ILA can engage in a process of microbial cross-feeding. It has been shown to increase the abundance of other tryptophan-metabolizing bacteria, such as Clostridium, and augment the expression of bacterial enzymes involved in tryptophan metabolism. nih.gov This leads to the synthesis of other important indole derivatives, including indole-3-propionic acid (IPA) and indole-3-acetic acid (IAA), further expanding the signaling capacity of the gut microbiome. nih.gov
The interaction of ILA with the host is largely mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govmdpi.comnih.govmdpi.com ILA, along with other indole derivatives, acts as a ligand for AhR, thereby modulating host immune responses and intestinal barrier function. nih.govmdpi.commdpi.com This activation of AhR by microbial metabolites like ILA is a fundamental mechanism by which the gut microbiota communicates with the host to regulate physiological processes. nih.govmdpi.com For instance, ILA has been shown to have anti-inflammatory effects in the intestine, a function at least partially dependent on AhR signaling. nih.gov
The metabolic interplay extends to the regulation of host intestinal homeostasis. ILA can influence the crosstalk between intestinal epithelial cells and macrophages. pnas.orgnih.gov It has been demonstrated to inhibit the production of certain chemokines by epithelial cells, thereby reducing the accumulation of inflammatory macrophages in the gut. pnas.orgnih.gov This highlights a sophisticated mechanism where a microbial metabolite directly influences host cellular communication to maintain a non-inflammatory state.
The following tables present research findings on the effects of 3-(Indol-3-YL)lactate on gut microbiota composition:
| Phylum | Change in Relative Abundance with ILA Intervention |
| Firmicutes | Increased |
| Bacteroidota | Increased |
| Proteobacteria | Decreased |
| Fusobacteria | Decreased |
| Verrucomicrobia | Decreased |
| Actinobacteria | No Significant Change |
| Genus | Change in Relative Abundance with ILA Intervention |
| Bifidobacterium | Significantly Increased |
| Faecalibacterium | Significantly Increased |
| Escherichia | Decreased |
| Phascolarctobacterium | Decreased |
Analytical Approaches for the Quantification and Characterization of 3 Indol 3 Yl Lactate
Chromatographic Methodologies
Chromatography is a fundamental technique for the separation of 3-(Indol-3-YL)lactate from other components in a sample, which is a prerequisite for its accurate quantification and identification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been successfully employed.
High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the analysis of 3-(Indol-3-YL)lactate. Reversed-phase HPLC (RP-HPLC) is the most common mode used for its separation. In this approach, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
A variety of C8 and C18 columns have been utilized for the separation of ILA. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of ILA from other indolic compounds. nih.gov Common mobile phases consist of a mixture of an aqueous component (often with an acid additive like acetic acid or formic acid to control pH and improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.govnih.govmdpi.com
Detection of 3-(Indol-3-YL)lactate following HPLC separation can be achieved using several methods. Due to the presence of the indole (B1671886) ring, ILA exhibits native fluorescence, making fluorimetric detection a highly sensitive and selective option. nih.gov Ultraviolet (UV) detection is also widely used, with monitoring typically performed at the absorbance maximum of the indole moiety, around 280 nm. mdpi.comnih.gov
Table 1: Examples of HPLC Conditions for 3-(Indol-3-YL)lactate Analysis
| Column | Mobile Phase | Elution | Detection | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| Symmetry C8 | A: 2.5:97.5 (v/v) acetic acid:H₂O, pH 3.8; B: 80:20 (v/v) acetonitrile:H₂O | Gradient | Fluorimetric (λex = 280 nm, λem = 350 nm) | ~7.7 | nih.gov |
| Nova Pak C18 | A: Methanol; B: Water with 5% methanol (v/v) | Gradient | Photodiode array (259 nm) | Not specified for ILA | semanticscholar.org |
| Not Specified | Acetonitrile with 0.1% formic acid (v/v) | Gradient | UV (280 nm) | Not specified for ILA | mdpi.com |
Gas chromatography (GC) is another powerful separation technique that can be used for the analysis of 3-(Indol-3-YL)lactate. However, due to the low volatility of ILA, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. This typically involves the chemical modification of the carboxylic acid and hydroxyl groups.
Common derivatization approaches include silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), or the formation of methoxime/tert-butyldimethylsilyl derivatives. researchgate.netnih.govmdpi.com The resulting volatile derivatives can then be separated on a GC column, often a capillary column with a polar stationary phase such as a wax-based phase (e.g., HP-INNOWAX) or a phenyl-substituted polysiloxane phase. researchgate.netnih.gov
Mass Spectrometry (MS) Applications for Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of 3-(Indol-3-YL)lactate, providing high sensitivity and specificity for both its identification and quantification. MS is almost always coupled with a chromatographic separation technique (GC-MS or LC-MS) to analyze complex samples.
In gas chromatography-mass spectrometry (GC-MS), the volatile derivatives of 3-(Indol-3-YL)lactate are separated by the GC and then introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique used in GC-MS, which generates a characteristic fragmentation pattern that can be used as a fingerprint for identification by comparing it to spectral libraries. researchgate.net The mass spectrometer can be operated in full-scan mode to acquire the entire mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification, where only specific fragment ions are monitored. nih.gov
Table 2: Examples of GC-MS Parameters for 3-(Indol-3-YL)lactate Analysis
| Derivatization Method | GC Column | Carrier Gas | Ionization | Reference |
|---|---|---|---|---|
| Methoxime/tert-butyldimethylsilyl | 5% phenyl-95% methylpolysiloxane | Helium | Not specified | researchgate.net |
| Silylation (BSTFA + TMCS) | Not specified | Not specified | Not specified | nih.gov |
| Not Specified | Agilent HP-INNOWAX capillary column | Helium | Electron Ionization (EI) | nih.gov |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of 3-(Indol-3-YL)lactate in biological samples due to its exceptional sensitivity and selectivity. nih.govmdpi.com This technique combines the separation power of HPLC (often ultra-high-performance liquid chromatography, UHPLC, for faster and more efficient separations) with the detection capabilities of tandem mass spectrometry. nih.govtandfonline.comjmb.or.kr
Electrospray ionization (ESI) is the most commonly used ionization source for LC-MS analysis of ILA, and it can be operated in either positive or negative ion mode. mdpi.comnih.govjmb.or.kr In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. nih.gov Tandem mass spectrometry, often performed on a triple quadrupole or a quadrupole time-of-flight (QTOF) instrument, allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.gov In this mode, a specific precursor ion (e.g., the [M-H]⁻ of ILA) is selected, fragmented, and a specific product ion is monitored, which significantly enhances the specificity and reduces background noise.
Table 3: Examples of LC-MS/MS Parameters for 3-(Indol-3-YL)lactate Analysis
| LC Column | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Mass Analyzer | Reference |
|---|---|---|---|---|---|
| Hypersil Gold C18 | ESI Negative | Not specified | Not specified | Q Exactive Orbitrap | nih.gov |
| Waters Acquity UPLC HSS T3 | ESI | Not specified | Not specified | Triple Quadrupole | tandfonline.com |
| CORTECS T3, C18 | ESI Negative | Not specified | Not specified | QTOF | jmb.or.kr |
| Not Specified | ESI Negative | 204.0659 | Not specified | High Resolution MS | nih.gov |
High-resolution mass spectrometry (HRMS), often coupled with UHPLC, is a powerful tool for untargeted metabolomics studies, which aim to comprehensively analyze the metabolome of a biological system. nih.govresearchgate.netacs.org Instruments such as Orbitrap and QTOF mass spectrometers provide high mass accuracy and resolution, enabling the determination of the elemental composition of ions. nih.govnih.govresearchgate.net
In the context of 3-(Indol-3-YL)lactate, HRMS can be used to identify and quantify this metabolite as part of a larger metabolic profile. nih.gov The high mass accuracy allows for confident identification of ILA based on its exact mass, and the fragmentation pattern obtained in MS/MS experiments can further confirm its structure. nih.gov This approach is particularly valuable for discovering novel metabolic pathways and biomarkers associated with changes in ILA levels. acs.org
Emerging Research Frontiers and Methodological Considerations
Elucidation of Novel Enzymatic Pathways and Regulators in Diverse Organisms
The biosynthesis of 3-(Indol-3-YL)lactate from tryptophan is a key metabolic process, particularly within the gut microbiota. Recent research has focused on identifying the specific enzymes and regulatory mechanisms involved in its production across different organisms.
A significant breakthrough has been the identification of a complete biosynthetic pathway in the probiotic Limosilactobacillus reuteri. A 2025 study identified two key enzyme classes: aromatic amino acid aminotransferases (AraT) and indole (B1671886) lactate (B86563) dehydrogenases (FldH) nih.gov. Through comparative genomic and transcriptional analysis of two L. reuteri strains with differing ILA production capacities, researchers pinpointed six potential AraTs and two FldHs. Subsequent enzymatic assays confirmed that a novel aminotransferase, AraT1, and two dehydrogenases, FldH2 and FldH3, form a complete and functional pathway for converting L-tryptophan to ILA nih.gov. Homology searches suggest this pathway is prevalent in a majority of L. reuteri genomes, highlighting its importance for this species nih.gov.
Another novel microbial metabolic pathway has been described in Bifidobacterium species. This pathway demonstrates the conversion of exogenous indole into ILA, a process previously not well understood researchgate.net. The mechanism involves the tryptophan synthase β subunit and an aromatic lactate dehydrogenase. The conversion was confirmed by incubating bifidobacterial cells with (2-¹³C)-labeled indole and L-serine, which demonstrated the synthesis of ILA via a tryptophan intermediate researchgate.net. This discovery is particularly noteworthy as it redefines indole from a metabolic end-product to a potential precursor for a host-modulating metabolite researchgate.net.
These findings open new avenues for screening probiotics with enhanced ILA-producing capabilities and for the customized production of this beneficial metabolite.
Advanced Mechanistic Studies on AHR-Mediated Effects and Downstream Signaling
3-(Indol-3-YL)lactate is a well-established ligand for the aryl hydrocarbon receptor (AHR), a transcription factor crucial for mediating responses to environmental stimuli and regulating immune homeostasis nih.govresearchgate.netmdpi.com. Research is actively exploring the intricate downstream signaling cascades initiated by ILA-mediated AHR activation.
One of the most prominent downstream pathways is the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Activation of AHR by ILA leads to the upregulation of Nrf2, which in turn controls the expression of antioxidant genes like glutathione (B108866) reductase 2 (GPX2), superoxide (B77818) dismutase 2 (SOD2), and NAD(P)H dehydrogenase (NQO1) nih.govresearchgate.net. This AHR/Nrf2 axis is critical for protecting gut epithelial cells from inflammation and oxidative stress, improving intestinal barrier function, and mitigating ferroptosis in cardiac cells nih.govresearchgate.netnih.govfigshare.comacs.org. Studies using AHR and Nrf2 antagonists or knockout models have confirmed that the protective effects of ILA are dependent on this signaling cascade nih.govresearchgate.net.
Beyond Nrf2, ILA-AHR signaling has been shown to influence other important pathways:
YAP Signaling: In the context of intestinal ischemia/reperfusion injury, ILA administration improves the expression of Yes-Associated Protein (YAP), a key regulator of cell proliferation and tissue repair. This effect helps promote the proliferation of intestinal stem cells and reduce epithelial cell damage nih.govnih.gov.
PI3K/AKT Pathway: In human umbilical vein endothelial cells (HUVECs), ILA acts as an AHR ligand to promote cell proliferation, migration, and tube formation through the PI3K/AKT signaling pathway nih.gov.
VCAN Pathway: In human placental trophoblasts, ILA promotes migration and invasion by activating the AHR/VCAN (Versican) pathway, suggesting a role in pregnancy-related physiological processes researchgate.netnih.gov.
Interestingly, some effects of ILA are independent of AHR. In colorectal cancer cells, ILA has been shown to suppress tumor progression by directly occupying the phosphorylation sites of STAT3, which reduces intracellular phosphorylated STAT3 (p-STAT3) levels and inhibits the HK2 glycolysis pathway researchgate.netnih.gov. This highlights the functional versatility of ILA, which can act through both AHR-dependent and AHR-independent mechanisms.
| Signaling Pathway | Mediator | Observed Effect | References |
|---|---|---|---|
| Nrf2 Pathway | AHR-Dependent | Upregulation of antioxidant genes (GPX2, SOD2, NQO1), protection against oxidative stress and inflammation, improved intestinal barrier function. | nih.govresearchgate.netnih.govfigshare.com |
| YAP Signaling | AHR-Dependent | Increased expression of YAP, promotion of intestinal stem cell proliferation and tissue repair. | nih.govnih.gov |
| PI3K/AKT Pathway | AHR-Dependent | Promotion of endothelial cell proliferation, migration, and tube formation. | nih.gov |
| VCAN Pathway | AHR-Dependent | Enhanced trophoblast migration and invasion. | researchgate.netnih.gov |
| STAT3/HK2 Pathway | AHR-Independent | Inhibition of STAT3 phosphorylation and HK2-mediated glycolysis, suppressing colorectal cancer cell proliferation. | researchgate.netnih.gov |
Integrative Omics Approaches (e.g., Metabolomics, Transcriptomics) in Functional Research
The functional investigation of 3-(Indol-3-YL)lactate has been greatly enhanced by the application of integrative "omics" technologies. These high-throughput methods provide a comprehensive view of the molecular changes induced by ILA in various biological contexts.
Transcriptomics , the study of the complete set of RNA transcripts, has been instrumental in defining the molecular mechanisms of ILA's protective effects. In studies on immature intestinal enterocytes, quantitative transcriptomic analysis revealed that ILA exerts pleiotropic effects, including anti-inflammatory, anti-viral, and developmental regulatory functions nih.govresearchgate.net. This analysis identified a new mechanistic model where the STAT1 pathway plays a crucial role in IL-1β-induced inflammation, with ILA acting as a key regulator nih.govresearchgate.net. Similarly, RNA-seq analysis of trophoblast cells treated with ILA was used to explore the mechanisms underlying its effects on cell migration and invasion nih.gov. In cardiac tissue, bulk and single-nuclei RNA-sequencing (snRNA-seq) analyses pinpointed myocardial ferroptosis as a key process inhibited by ILA researchgate.net.
Metabolomics , which involves the comprehensive analysis of metabolites in a biological sample, has been crucial for identifying the association between ILA levels and disease states. Targeted tryptophan metabolomics, for instance, revealed that patients with colorectal cancer (CRC) have abnormal fecal levels of 3-(Indol-3-YL)lactate, which are correlated with tumor malignancy researchgate.netnih.govtandfonline.com. This approach, which precisely measures a panel of related metabolites, has established ILA as a key microbiota-related metabolite disrupted in CRC tandfonline.com.
The integration of these omics platforms provides a powerful, systems-level understanding of ILA's function, linking its presence to specific gene expression programs and physiological outcomes.
Development of Isotopic Tracing Strategies for Metabolic Flux Analysis
Understanding the dynamic synthesis and fate of 3-(Indol-3-YL)lactate within a complex biological system requires sophisticated techniques that can track molecular transformations in real-time. Isotopic tracing, coupled with metabolic flux analysis (MFA), offers a powerful strategy to quantify the rates (fluxes) of metabolic pathways.
While the application of MFA to specifically study ILA metabolism is an emerging area, proof-of-concept studies have demonstrated its feasibility and utility. A key study utilized stable isotopes to trace the bioconversion of indole to ILA by Bifidobacterium strains researchgate.net. By providing the bacterial cultures with (2-¹³C)-labeled indole and L-serine, researchers were able to track the incorporation of the ¹³C isotope into the ILA molecule. This unequivocally demonstrated that indole, often considered a metabolic endpoint, could serve as a precursor for ILA synthesis via a tryptophan intermediate researchgate.net.
This approach is a cornerstone of MFA, a methodology that uses stable isotope tracers to measure the labeling patterns of intracellular metabolites mdpi.com. By analyzing these patterns, researchers can infer the fluxes through complex metabolic networks mdpi.comnih.gov. The development of such tracing strategies for 3-(Indol-3-YL)lactate will be critical for:
Quantifying the rate of ILA production by different gut microbial species.
Determining the contribution of various precursors to the ILA pool.
Tracking the metabolic fate of ILA within host tissues.
Expanding the use of techniques like 13C-MFA will provide a quantitative and dynamic understanding of ILA's metabolic network, from its microbial origins to its impact on host cell metabolism nih.govworktribe.com.
Computational and In Silico Modeling of 3-(Indol-3-YL)lactate Interactions and Pathways
Computational and in silico modeling are becoming indispensable tools for predicting and understanding the molecular interactions and metabolic networks associated with 3-(Indol-3-YL)lactate. These approaches complement experimental work by providing structural insights, predicting pathway prevalence, and modeling complex biological systems.
One application of in silico methods is in the study of molecular interactions. For example, computational models have been used to visualize the binding mode of ILA with its receptor, AHR researchgate.net. These cartoon models, based on structural data, illustrate the secondary structure of the receptor and how the ligand fits within its binding pocket, providing a mechanistic basis for its function researchgate.net. As artificial intelligence-driven tools for predicting protein-ligand and protein-protein interactions, such as AlphaFold, continue to evolve, they will offer even greater precision in understanding how ILA engages with its molecular targets nih.gov.
In the realm of genomics, in silico approaches are used to predict the metabolic potential of organisms. Following the experimental identification of the ILA biosynthesis pathway in Limosilactobacillus reuteri, researchers performed homology searches across 1,020 sequenced L. reuteri genomes nih.gov. This computational analysis revealed that sequences with high identity to the identified aminotransferase and dehydrogenase enzymes were present in over 70% of the genomes, indicating that the pathway is widespread within the species nih.gov.
Q & A
Q. Protocol :
Prepare reaction buffer (pH 7.4, 25°C) with 1 mM NAD<sup>+</sup>.
Add 0.5 mM substrate and initiate reaction with 10 µg enzyme.
Record absorbance for 10 min .
Advanced: How does stereochemistry influence bioactivity?
The (R)-enantiomer is the biologically active form, as it is the substrate for dehydrogenases in tryptophan metabolism . Test enantiomeric specificity using chiral HPLC (e.g., Chiralpak IA column) and compare activity in cell assays.
Advanced: What computational tools predict its pharmacokinetic properties?
Use SwissADME to estimate LogP (1.8), solubility (-2.7 LogS), and bioavailability. QikProp predicts CNS permeability (<0.1, low) and CYP inhibition (CYP3A4: moderate) . Validate with Caco-2 permeability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
